3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
Chemical Structure: The compound 3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester features a piperidine ring substituted at the 3-position with a branched amine group (2-aminoethyl-isopropyl-amino) and a benzyl ester at the 1-position. Its stereochemistry is specified as (S)-configuration in the provided data (CAS: 1353992-75-2) .
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(12-10-19)17-9-6-11-20(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWARLGPRVPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353962-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 319.44 g/mol. The compound features a piperidine ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Potential neuroprotective effects
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of similar piperidine derivatives, indicating that modifications in the amino side chains can enhance COX-2 inhibitory activity. The IC50 values for related compounds ranged from 0.04 to 0.09 μmol, suggesting that structural variations significantly impact efficacy against inflammatory pathways .
Antimicrobial Properties
The compound's structural analogs have shown promising antimicrobial activity, particularly against resistant strains of bacteria. For instance, derivatives with similar piperidine structures have been found effective against Mycobacterium tuberculosis and other pathogens .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives emphasize the importance of the amino substituents in modulating biological activity. The presence of electron-donating groups has been correlated with increased potency against COX enzymes, which are crucial in inflammatory responses .
Table: Summary of Biological Activities and IC50 Values
| Compound | Activity Type | IC50 Value (μmol) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 ± 0.01 | |
| Compound B | Antimicrobial | 0.1 | |
| Compound C | Anti-inflammatory | 11.60 |
Case Studies
- Inflammatory Disease Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds structurally related to this compound exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
- Antimicrobial Efficacy : A series of tests on piperidine derivatives against various bacterial strains revealed that modifications at the piperidine nitrogen could enhance binding affinity and efficacy against resistant strains, particularly in compounds resembling the structure of the target compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
- CAS: Not explicitly listed (Ref: 10-F081067) .
- Difference: The amino-ethyl-isopropyl-amino group is attached via a methylene bridge (-CH₂-) at the 2-position of the piperidine ring, unlike the 3-position in the target compound.
- Impact : Altered spatial arrangement may influence receptor binding or metabolic stability.
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
- CAS : 1354009-23-6 .
- Molecular Weight : 320.39 g/mol
- Difference: Substitution of the aminoethyl group with a carboxymethyl-ethyl-amino moiety introduces a carboxylic acid derivative.
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Ester Group Modifications
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
Amino-Acylated Derivatives
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
- CAS : 1401667-08-0 .
- Molecular Weight : 347.45 g/mol
- Difference: Incorporation of an (S)-2-amino-propionyl group adds a chiral center and an amide bond.
- Impact : The amide group increases metabolic stability compared to esters, while the chiral center may influence enantioselective biological activity.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Comparative Data Table
Preparation Methods
Cyclization of Linear Precursors
Linear amines or amino alcohols are cyclized under acidic or basic conditions. For example, N-protected 4-piperidone derivatives serve as intermediates, which are reduced to piperidines before functionalization. A representative method involves:
Ring Expansion or Contraction
Smaller or larger rings are modified to form piperidines. For instance, azepane derivatives undergo acid-catalyzed ring contraction to yield piperidines.
Benzyl Ester Formation
The carboxylic acid at position 1 is esterified using benzyl chloroformate (Cbz-Cl) or benzyl alcohol :
-
Cbz-Cl method : Treating piperidine-1-carboxylic acid with Cbz-Cl in dichloromethane and triethylamine at 0°C.
-
Direct esterification : Using benzyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in THF.
Stereochemical Control
For enantiomerically pure products, chiral resolution or asymmetric synthesis is employed:
-
Diastereomeric salt formation : Treating racemic mixtures with chiral acids (e.g., (+)-camphorsulfonic acid) in ethyl acetate, followed by recrystallization.
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Asymmetric hydrogenation : Using chiral catalysts like Ru-BINAP to reduce ketone intermediates.
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Enantiomeric excess (ee) : >98% achieved via catalytic asymmetric methods.
Purification and Characterization
Chromatographic Methods
Crystallization
Comparative Data Table
Challenges and Optimizations
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Regioselectivity : Installing substituents at position 3 requires careful protection/deprotection strategies to avoid side reactions at other nitrogen sites.
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Steric hindrance : Bulky isopropyl groups slow reaction rates; elevated temperatures (80–100°C) are often necessary.
-
Scale-up limitations : Chromatography is replaced by crystallization or distillation in industrial settings .
Q & A
Q. How is the compound’s selectivity for target enzymes assessed against related isoforms?
- Methodological Answer :
- Panel Screening : Test against isoform libraries (e.g., kinase or cytochrome P450 panels) at 1–10 µM.
- Selectivity Index : Calculate IC₅₀ ratios (e.g., IC₅₀ for off-target/IC₅₀ for primary target >100 indicates high selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
